molecular formula C18H18FN5O2S B7000316 N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7000316
M. Wt: 387.4 g/mol
InChI Key: UYWTYLGJXAVQDJ-UHFFFAOYSA-N
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Description

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-13-1-4-16(12(9-13)10-20)24-8-6-17(22-24)21-18(25)23-7-5-14-2-3-15(11-23)27(14)26/h1,4,6,8-9,14-15H,2-3,5,7,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWTYLGJXAVQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC1S2=O)C(=O)NC3=NN(C=C3)C4=C(C=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The final steps include the formation of the bicyclic structure and the incorporation of the carboxamide group under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-cyano-4-fluorophenyl)pyrazol-3-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is unique due to its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

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